Antifungal Agents: Several sulfonyl benzimidazole derivatives exhibit potent antifungal activity against a range of phytopathogenic fungi. For example, compound 4m showed strong growth inhibition against C. gloeosporioides, A. solani, and F. solani, highlighting their potential as novel fungicides. []
Antibacterial Agents: Studies have demonstrated the promising antibacterial activity of these derivatives against both Gram-positive and Gram-negative bacteria. The compound 59 [1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine] showed significant activity against S. aureus, MRSA, E. coli, E. faecalis, and C. albicans, indicating their potential as broad-spectrum antimicrobial agents. []
Anti-Alzheimer's Agents: Benzimidazole sulfones have been investigated for their potential in treating Alzheimer's disease. For instance, the compound 4-chloro-3-(2-phenyl-1H-benzimidazole-1-sulfonyl) benzoic acid (CB) showed promising results by inhibiting acetylcholinesterase (AChE) and amyloid-beta aggregation, reducing oxidative stress, and improving memory in animal models. []
Anti-Parkinson's Agents: The development of novel therapies for Parkinson's disease is an active research area, and sulfonyl benzimidazole derivatives have shown potential as monoamine oxidase B (MAO-B) inhibitors. Molecular docking studies have suggested that some of these derivatives have higher binding affinity towards MAO-B than conventional inhibitors like Selegiline and Rasagiline, suggesting their potential as therapeutic agents. []
PET-Radioligands: Fluorine-18 labeled benzimidazole sulfones have shown promise as potential PET-radioligands for imaging the cannabinoid type 2 receptor (CB2). These radioligands demonstrated high CB2 binding affinity and selectivity over CB1, warranting further investigation for their use in PET imaging of neuroinflammation. []
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: